molecular formula C12H9F3N2O3 B1310645 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 218631-48-2

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1310645
M. Wt: 286.21 g/mol
InChI Key: BFYFZAUTJOTSSE-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that is part of a broader class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that may be extrapolated to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various diketones or β-ketoesters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures, leading to the corresponding acids . Similar synthetic strategies could be applied to the target compound, with modifications to the starting materials to ensure the correct placement of functional groups on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction (XRD). For example, the crystal structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate, was determined using XRD, revealing its crystallization in the monoclinic space group . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare molecular geometries and vibrational frequencies with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives . These reactions showcase the reactivity of the carboxylic acid group and the potential for further derivatization of the pyrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical activity, are crucial for their practical applications. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C . The nonlinear optical properties of these compounds are often investigated due to their potential applications in materials science, as indicated by the small energy gap between the frontier molecular orbitals .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYFZAUTJOTSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457362
Record name 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

218631-48-2
Record name 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide: 3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide (0.66 g) was dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 30 min. The reaction was evaporated, then dissolved in ethyl acetate and washed with 1N sodium hydroxide solution (2×) and brine. This solution was dried and evaporated to 0.48 g of crude product. This material was made analytically pure by first subjecting it to flash chromatography with a 200 g column of silica gel and elution with 2:1 hexane:ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform. There was obtained 0.262 g of the title compound; mp: 237.3; CHNSF: theory %C, 55.81, %H, 3.718, %N, 10.85, % S, 6.218, %F 11.03; found %C, 56.02, %H, 3.77, %N, 10.51, % S, 5.84, %F, 11.29.
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0 (± 1) mol
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[Compound]
Name
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0.66 g
Type
reactant
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Quantity
20 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 3-trifluoromethyl-5-hydroxymethyl-1 -(4-methoxyphenyl)-1H-pyrazole (4.4007 mmol, 1.198 g) in acetonitrile (20 mL) and water (20 mL) was added sodium periodate (1.977, 2.1 eq.) and several crystals of ruthenium(III) chloride at 0° C. This reaction mixture was stirred at ambient temperature for 18 h. The reaction mixture was filtered through Celite to remove white solid impurity and the filter cake washed with 1:1 acetonitrile: water. The filtrate was evaporated in vacuo and the residue was taken up in water. The aqueous was made acidic (pH 3) by the dropwise addition of conc. HCl at 0° C. then extracted with ethyl acetate (3×); the ethyl acetate extracts were washed with brine, dried (MgSO4), and evaporated to gave 1.13 g of pure product (90%).
Quantity
1.198 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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20 mL
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20 mL
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0 (± 1) mol
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Yield
90%

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